molecular formula C10H9FO4 B13566968 3-Ethoxy-5-fluoro-4-formylbenzoic acid

3-Ethoxy-5-fluoro-4-formylbenzoic acid

Cat. No.: B13566968
M. Wt: 212.17 g/mol
InChI Key: WGQGWEDEJNRSRD-UHFFFAOYSA-N
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Description

3-Ethoxy-5-fluoro-4-formylbenzoic acid is an organic compound with the molecular formula C10H9FO4 It is a derivative of benzoic acid, characterized by the presence of ethoxy, fluoro, and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-fluoro-4-formylbenzoic acid typically involves multi-step organic reactions. One common method includes the ethoxylation of 5-fluoro-4-formylbenzoic acid, followed by the introduction of the formyl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-fluoro-4-formylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-Ethoxy-5-fluoro-4-carboxybenzoic acid.

    Reduction: 3-Ethoxy-5-fluoro-4-hydroxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-5-fluoro-4-formylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-fluoro-4-formylbenzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The fluoro group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-formylbenzoic acid
  • 4-Fluoro-3-formylbenzoic acid
  • 3-Ethoxy-4-fluoro-5-formylbenzoic acid

Uniqueness

3-Ethoxy-5-fluoro-4-formylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

3-ethoxy-5-fluoro-4-formylbenzoic acid

InChI

InChI=1S/C10H9FO4/c1-2-15-9-4-6(10(13)14)3-8(11)7(9)5-12/h3-5H,2H2,1H3,(H,13,14)

InChI Key

WGQGWEDEJNRSRD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)F)C=O

Origin of Product

United States

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